![molecular formula C18H13N3O2S B2931331 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1207001-15-7](/img/structure/B2931331.png)
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea, also known as BOX-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields of research. BOX-1 is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating cell growth, proliferation, and survival.
Mécanisme D'action
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea inhibits CK2 by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of its substrates. CK2 is involved in the regulation of various cellular processes, including DNA repair, cell cycle progression, and apoptosis. By inhibiting CK2, 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea disrupts these processes, leading to the inhibition of cell growth and proliferation.
Biochemical and physiological effects:
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea has been shown to have both biochemical and physiological effects. Biochemically, 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea inhibits the activity of CK2, leading to the inhibition of its downstream signaling pathways. Physiologically, 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea has been found to induce apoptosis in cancer cells, reduce protein aggregation in neurodegenerative diseases, and inhibit viral replication in infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea is its specificity for CK2, which makes it a potent inhibitor of the kinase. However, the synthesis of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea is a complex process that requires expertise in organic chemistry. Additionally, the use of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea in lab experiments requires careful consideration of its concentration and exposure time, as it can have off-target effects at high concentrations.
Orientations Futures
Future research on 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea could focus on the development of more efficient synthesis methods to improve its availability and reduce its cost. Additionally, further studies could investigate the potential of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases. The use of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea in combination with other drugs could also be explored to enhance its therapeutic efficacy. Furthermore, the identification of new targets of CK2 inhibition could lead to the development of novel inhibitors with improved specificity and efficacy.
Méthodes De Synthèse
The synthesis of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea involves a multi-step process that includes the reaction of 2-aminobenzoxazole with 4-bromoaniline to form 4-(benzo[d]oxazol-2-yl)aniline, which is then reacted with thiophene-2-carbonyl chloride to form 1-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea. The final product is obtained by purification through column chromatography. The synthesis of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea has shown promising results in various fields of research, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea has been found to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancer. In neurodegenerative diseases, 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea has been shown to reduce the accumulation of toxic protein aggregates, such as tau and alpha-synuclein, which are associated with Alzheimer's and Parkinson's diseases, respectively. In infectious diseases, 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea has been found to inhibit the replication of viruses, such as HIV and hepatitis C virus.
Propriétés
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-18(21-16-6-3-11-24-16)19-13-9-7-12(8-10-13)17-20-14-4-1-2-5-15(14)23-17/h1-11H,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOZCBWTXGKEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

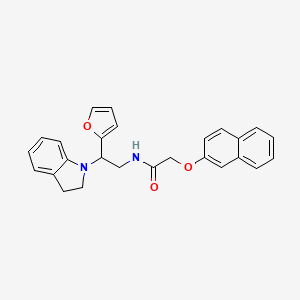
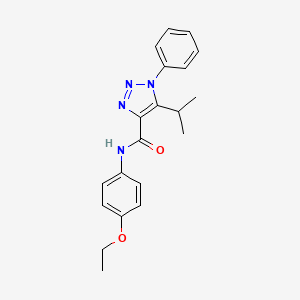
![Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione](/img/structure/B2931251.png)
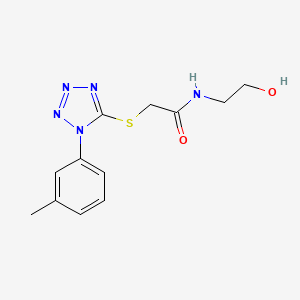
![3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2931255.png)
![3-[3-(3-Hydroxypropyl)phenyl]propan-1-ol](/img/structure/B2931259.png)
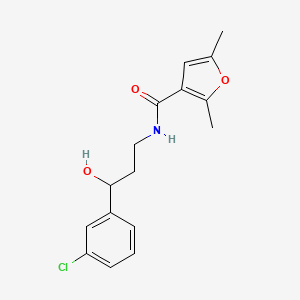

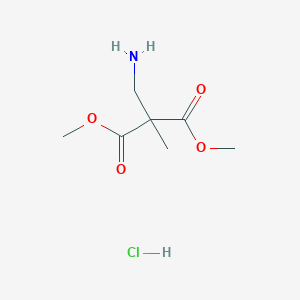
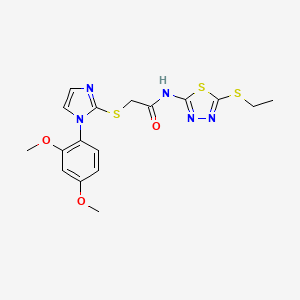
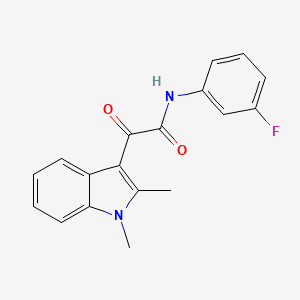

![N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2931268.png)
